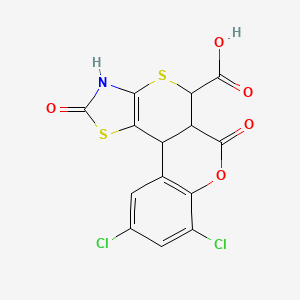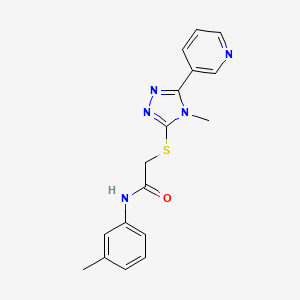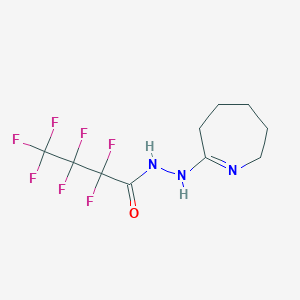
C14H7Cl2NO5S2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C14H7Cl2NO5S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H7Cl2NO5S2 typically involves multiple steps, including the introduction of chlorine, nitrogen, oxygen, and sulfur atoms into the organic framework. The specific synthetic route can vary, but common methods include:
Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or chlorine gas.
Nitration: Incorporation of nitrogen atoms through nitration reactions using nitric acid or nitrating mixtures.
Oxidation: Addition of oxygen atoms via oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Sulfonation: Introduction of sulfur atoms through sulfonation reactions using sulfuric acid or sulfur trioxide.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
C14H7Cl2NO5S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
C14H7Cl2NO5S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which C14H7Cl2NO5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
類似化合物との比較
C14H7Cl2NO5S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs. For example:
C14H7Cl2NO5S: A compound with one less sulfur atom.
C14H7ClNO5S2: A compound with one less chlorine atom.
C14H7Cl2NO4S2: A compound with one less oxygen atom.
This compound .
特性
分子式 |
C14H7Cl2NO5S2 |
|---|---|
分子量 |
404.2 g/mol |
IUPAC名 |
4,6-dichloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO5S2/c15-3-1-4-6-7(13(20)22-8(4)5(16)2-3)10(12(18)19)23-11-9(6)24-14(21)17-11/h1-2,6-7,10H,(H,17,21)(H,18,19) |
InChIキー |
BKTZGNMQJKBKNL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12139332.png)
![ethyl 4-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12139339.png)
![4-bromo-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12139352.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12139355.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139358.png)


![(5Z)-2-(3-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12139365.png)
![4,6-dimethyl-N-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B12139372.png)

![4-methoxy-14-benzyl-9-(2-thienyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxa zine-6,4'-piperidine]](/img/structure/B12139411.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12139414.png)
![2,3,5,6,7,8-hexahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12139416.png)
![5-(4-Butoxy-3-methoxyphenyl)-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12139424.png)
